molecular formula C15H12N2O4 B5913699 N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913699
M. Wt: 284.27 g/mol
InChI Key: AIDJXPUIYOAZDS-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as FQ, is a quinoline derivative that has been widely studied for its potential applications in the field of medicine. FQ is a synthetic compound that possesses a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed that N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its biological activities by inhibiting the activity of enzymes involved in DNA replication and repair, such as topoisomerase II and DNA gyrase. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the growth of bacteria and fungi. In addition, N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its broad spectrum of biological activities. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess antibacterial, antifungal, antiviral, and anticancer properties, making it a potentially useful compound for a range of applications. However, one of the limitations of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could focus on developing more efficient synthesis methods for N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another area of research could focus on elucidating the mechanism of action of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, in order to better understand its biological activities. Additionally, future research could focus on developing N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives with improved solubility and potency. Finally, N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide could be further studied for its potential applications in the treatment of bacterial, fungal, viral, and cancerous diseases.

Synthesis Methods

N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with furfural, followed by the reaction with acetic anhydride and ammonium acetate. The yield of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide using this method is approximately 70%. Another method involves the reaction of 2-aminobenzophenone with furfurylamine, followed by the reaction with acetic anhydride and ammonium acetate. The yield of N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide using this method is approximately 80%.

Scientific Research Applications

N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, N-(2-furylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to possess antiviral activity against herpes simplex virus type 1 and 2, and cytomegalovirus.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c18-13-10-5-1-2-6-11(10)17-15(20)12(13)14(19)16-8-9-4-3-7-21-9/h1-7H,8H2,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDJXPUIYOAZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

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